molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2

2-[(4-Chlorobenzyl)thio]propanoic acid

Cat. No.: B052657
CAS No.: 122305-66-2
M. Wt: 230.71 g/mol
InChI Key: KUNWCLBBXUZVJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: TAPS can be synthesized through the reaction of 3-chloropropanesulfonic acid with tris(hydroxymethyl)aminomethane . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, TAPS is produced in large quantities using similar synthetic routes but optimized for scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TAPS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TAPS is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

Mechanism of Action

TAPS is often compared with other zwitterionic buffers such as:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
  • MOPS (3-(N-morpholino)propanesulfonic acid)
  • MES (2-(N-morpholino)ethanesulfonic acid)

Uniqueness of TAPS:

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWCLBBXUZVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399859
Record name 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122305-66-2
Record name 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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